molecular formula C9H8ClFN4 B2637157 5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole CAS No. 1225762-06-0

5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole

Cat. No.: B2637157
CAS No.: 1225762-06-0
M. Wt: 226.64
InChI Key: HASXWOUSLCVRFV-UHFFFAOYSA-N
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Description

5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the 2-chloro-6-fluorophenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 2-(2-chloro-6-fluorophenyl)ethylamine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(2-chlorophenyl)ethyl]-1H-1,2,3,4-tetrazole
  • 5-[2-(2-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole
  • 5-[2-(2-bromophenyl)ethyl]-1H-1,2,3,4-tetrazole

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring distinguishes 5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole from its analogs. This unique combination can influence its reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[2-(2-chloro-6-fluorophenyl)ethyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(11)6(7)4-5-9-12-14-15-13-9/h1-3H,4-5H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASXWOUSLCVRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC2=NNN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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